2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene

Descripción general

Descripción

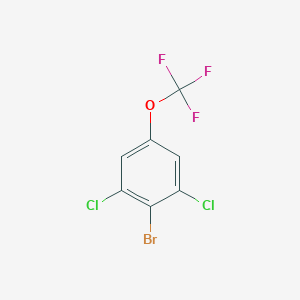

2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H2BrCl2F3O. It is characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1,3-dichloro-5-(trifluoromethoxy)benzene with bromine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing specialized equipment to ensure precise control over reaction conditions. The use of catalysts and specific solvents can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Organic Synthesis

Pharmaceutical Intermediates:

2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene serves as an important intermediate in the synthesis of various pharmaceuticals. Its halogen substituents can facilitate nucleophilic substitutions and coupling reactions, making it useful for constructing complex organic molecules. The trifluoromethoxy group enhances its stability and reactivity, allowing for the development of new drugs with improved efficacy and safety profiles.

Agrochemicals:

In agrochemical applications, this compound is used in the synthesis of herbicides and pesticides. The presence of halogens can improve the bioactivity of agrochemical agents by enhancing their ability to interact with biological targets in pests and weeds.

Material Science

Polymer Chemistry:

The unique chemical properties of this compound make it a valuable building block in polymer chemistry. It can be utilized to synthesize fluorinated polymers that exhibit enhanced thermal stability, chemical resistance, and mechanical strength. These properties are particularly beneficial for applications in electronics and coatings where durability is crucial.

Nanotechnology:

Recent studies have explored the use of this compound in the development of nanomaterials. Its ability to form stable complexes with metal ions allows for the creation of nanocomposites that can be used in catalysis and sensor technologies.

Environmental Chemistry

Environmental Monitoring:

Due to its chemical stability and persistence, this compound is also studied for its environmental impact. Research has focused on its behavior in various ecosystems and its potential as an environmental contaminant. Understanding its degradation pathways is crucial for assessing its long-term effects on the environment.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Synthesis of Pharmaceuticals | Investigated the use of this compound as a precursor for anti-cancer agents | Demonstrated successful synthesis routes leading to compounds with enhanced biological activity. |

| Development of Fluorinated Polymers | Explored polymerization techniques using this compound | Resulted in materials with superior thermal and chemical resistance suitable for high-performance applications. |

| Environmental Impact Assessment | Studied the persistence and degradation of this compound in aquatic environments | Found that it poses potential risks due to its resistance to biodegradation. |

Mecanismo De Acción

The mechanism of action of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electronegative groups like bromine, chlorine, and trifluoromethoxy can influence the compound’s binding affinity and reactivity. These interactions can modulate biological pathways and lead to various physiological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene

- 1,3-Dibromo-5-(trifluoromethoxy)benzene

- 1-Bromo-3-(trifluoromethoxy)benzene

Uniqueness

2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .

Actividad Biológica

2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C₇H₂BrCl₂F₃O and a molecular weight of approximately 309.90 g/mol. This compound is notable for its unique combination of functional groups, including bromine, chlorine, and a trifluoromethoxy group, which contribute to its potential biological activities and applications in medicinal chemistry and material science.

The structural characteristics of this compound include:

- Bromine and chlorine substituents : These halogens can significantly influence the reactivity and interaction profile of the compound.

- Trifluoromethoxy group : This group enhances the compound's lipophilicity and electron-withdrawing properties, making it an interesting candidate for various biological applications.

Biological Activity

Research into the biological activity of this compound has revealed several key findings:

Antimicrobial Activity

Studies have indicated that compounds containing trifluoromethoxy groups exhibit enhanced antimicrobial properties. For instance, similar compounds have shown significant inhibitory effects against various bacterial strains. The presence of halogens often correlates with increased potency against microbial targets due to their ability to disrupt cellular processes.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of halogenated compounds are well-documented. Research has suggested that this compound may exhibit selective cytotoxicity towards cancer cell lines. The trifluoromethoxy group has been associated with improved interactions with biological macromolecules, potentially enhancing the compound's anticancer efficacy.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

Enzyme Inhibition

The trifluoromethyl group in similar compounds has been found to enhance enzyme inhibition properties. For example, studies on related structures have shown that introducing a trifluoromethoxy group can increase potency against enzymes involved in cancer progression and inflammation.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Reactive Oxygen Species (ROS) Generation : Halogenated compounds can induce oxidative stress in cells, leading to apoptosis.

- Disruption of Membrane Integrity : The lipophilic nature of the trifluoromethoxy group may allow for better membrane penetration, disrupting cellular functions.

- Inhibition of Key Enzymatic Pathways : The compound may interact with specific enzymes critical for cell survival and proliferation.

Case Studies

Several case studies highlight the potential applications of this compound:

-

Case Study on Antibacterial Efficacy :

- A study evaluated the antibacterial activity of various halogenated compounds against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than non-halogenated analogs.

- Case Study on Cancer Cell Line Testing :

Propiedades

IUPAC Name |

2-bromo-1,3-dichloro-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2F3O/c8-6-4(9)1-3(2-5(6)10)14-7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAJZKZQEJSRJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596757 | |

| Record name | 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118754-55-5 | |

| Record name | 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118754-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.